Cas no 1637217-98-1 (3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione)

3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione is a heterocyclic compound featuring a fused quinazolinone and piperidine-2,6-dione scaffold. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, due to its dual functional groups that may interact with biological targets. The presence of the amino and carbonyl groups enhances its versatility as an intermediate in synthesizing more complex molecules, such as kinase inhibitors or anticancer agents. Its rigid bicyclic framework contributes to stability, while the piperidine-2,6-dione moiety may confer improved solubility and bioavailability. This compound is of interest for researchers exploring novel therapeutic candidates or studying structure-activity relationships in drug development.
3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione structure
1637217-98-1 structure
Product Name:3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione
CAS No:1637217-98-1
MF:C13H12N4O3
MW:272.259382247925
CID:5674185
PubChem ID:132118518
Update Time:2025-08-01

3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 1637217-98-1
    • Z4450945386
    • 3-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione
    • EN300-26682851
    • SCHEMBL19586745
    • 2,6-Piperidinedione, 3-(6-amino-4-oxo-3(4H)-quinazolinyl)-
    • 3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione
    • Inchi: 1S/C13H12N4O3/c14-7-1-2-9-8(5-7)13(20)17(6-15-9)10-3-4-11(18)16-12(10)19/h1-2,5-6,10H,3-4,14H2,(H,16,18,19)
    • InChI Key: UMPFZHDHNQMEMZ-UHFFFAOYSA-N
    • SMILES: O=C1C(CCC(N1)=O)N1C=NC2C=CC(=CC=2C1=O)N

Computed Properties

  • Exact Mass: 272.09094026g/mol
  • Monoisotopic Mass: 272.09094026g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 490
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 105Ų

Experimental Properties

  • Density: 1?+-.0.1 g/cm3(Predicted)
  • pka: 10.75±0.40(Predicted)

3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione Pricemore >>

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Additional information on 3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione

Comprehensive Overview of 3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione (CAS No. 1637217-98-1)

3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione (CAS No. 1637217-98-1) is a novel heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This compound belongs to the quinazolinone family, a class of nitrogen-containing heterocycles known for their diverse biological activities. The presence of both piperidine-2,6-dione and dihydroquinazolinone moieties in its structure makes it a promising candidate for drug development, particularly in oncology and immunomodulation.

Recent studies have highlighted the role of 3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione in targeting protein-protein interactions (PPIs) and modulating enzymatic activity. Researchers are particularly interested in its potential as a small-molecule inhibitor for diseases such as cancer and autoimmune disorders. The compound's ability to interfere with ubiquitin-proteasome pathways and inflammatory cytokines has made it a subject of intense investigation, aligning with current trends in precision medicine and targeted therapy.

From a synthetic chemistry perspective, the preparation of CAS No. 1637217-98-1 involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. Its chiral center and hydrogen-bonding capabilities contribute to its selectivity and binding affinity, which are critical for its pharmacological profile. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize its purity and stability, ensuring compliance with regulatory standards for preclinical studies.

In the context of drug discovery, this compound has been explored in combination with other immunomodulatory agents to enhance therapeutic efficacy. Its mechanism of action often involves the inhibition of angiogenesis and cell proliferation, which are hallmarks of cancer progression. Additionally, its potential applications in neurodegenerative diseases are being investigated, given its ability to cross the blood-brain barrier and modulate neuroinflammatory pathways.

The growing interest in 3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione is reflected in the increasing number of patents and peer-reviewed publications. Its structure-activity relationship (SAR) studies have provided valuable insights into optimizing its pharmacokinetic properties, such as bioavailability and metabolic stability. Furthermore, computational modeling and molecular docking simulations have been instrumental in predicting its interactions with biological targets, accelerating the drug development process.

As the demand for personalized medicine rises, compounds like CAS No. 1637217-98-1 are at the forefront of innovation. Its versatility and adaptability to various therapeutic areas make it a compelling subject for future research. Whether in oncology, immunology, or central nervous system (CNS) disorders, this compound exemplifies the convergence of chemistry and biology in modern drug design.

In summary, 3-(6-Amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione represents a cutting-edge scaffold with immense potential in biomedical applications. Its continued exploration underscores the importance of heterocyclic chemistry in addressing unmet medical needs and advancing therapeutic paradigms.

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